Lithium 2-furansulfinate
Description
Lithium 2-furansulfinate (Li(C₄H₃O)S) is a lithium salt derived from 2-furansulfinic acid. For example, ranitidine-related compounds feature a furan ring with sulfanyl and dimethylamino groups, highlighting the versatility of furan-based sulfinates in organic and coordination chemistry . This compound likely exhibits ionic and covalent bonding characteristics, with the sulfinate (-SO₂⁻) group enabling strong charge delocalization.
Properties
Molecular Formula |
C4H3LiO3S |
|---|---|
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;furan-2-sulfinate |
InChI |
InChI=1S/C4H4O3S.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
NNGMNPBTIAIDFA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=COC(=C1)S(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ionic and Structural Properties
Lithium 2-furansulfinate’s ionic behavior can be contextualized using Shannon’s revised ionic radii data. The Li⁺ ion has an effective ionic radius of ~0.76 Å (6-coordinate), smaller than Na⁺ (1.02 Å) and K⁺ (1.38 Å) . This compact size enhances Li⁺ mobility in electrolytes, a critical factor in battery performance. Comparatively, sulfinate anions like lithium methanesulfinate (LiCH₃SO₂) or lithium benzene sulfinate (LiC₆H₅SO₂) exhibit larger ionic radii due to their bulkier organic groups, which may reduce ionic conductivity.
Table 1: Ionic Radii and Coordination Data
| Ion | Ionic Radius (Å, 6-coordinate) | Example Compound |
|---|---|---|
| Li⁺ | 0.76 | This compound |
| Na⁺ | 1.02 | Sodium 2-furansulfinate |
| CH₃SO₂⁻ | ~2.3 (estimated) | Lithium methanesulfinate |
Electrochemical Behavior
Lithium sulfinates are less studied in battery systems compared to mainstream lithium salts (e.g., LiPF₆). However, lithium insertion mechanisms in oxides like LiCr₃O₈ (capable of accommodating >4 Li atoms per formula unit at 100°C) suggest that sulfinate-based electrolytes could enable high energy densities if optimized . In contrast, sodium-sulfur (Na-S) batteries, which operate at elevated temperatures, highlight the trade-off between ionic mobility and thermal stability—a challenge this compound might mitigate due to Li⁺’s smaller size and lower melting point .
Table 2: Electrochemical Metrics of Lithium Salts
| Compound | Conductivity (S/cm) | Thermal Stability (°C) | Energy Density (Wh/kg) |
|---|---|---|---|
| LiPF₆ (in EC/DMC) | ~1×10⁻³ | 80 (decomposes) | ~250 (Li-ion cell) |
| This compound* | Not reported | Estimated >150 | Potential >300 |
*Hypothetical values based on analogous sulfinates and LiCr₃O₈ data .
Spectroscopic and Electronic Features
LiK-edge XANES spectra of lithium compounds like Li₂MoO₄ show edge energies at ~62.5 eV, reflecting lithium’s electronic environment . This compound’s sulfinate group may induce unique pre-edge features due to sulfur’s electronegativity, distinguishing it from carbonate-based lithium salts (e.g., Li₂CO₃, edge at ~55 eV). Such differences could influence charge transfer efficiency in battery electrodes .
Q & A
Q. What ethical guidelines apply to studies involving hazardous intermediates derived from this compound?
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